

4-(Aminomethyl)piperidine: A Comprehensive Technical Guide for Drug Discovery and Development

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Compound of Interest

Compound Name: **4-(Aminomethyl)piperidine**

Cat. No.: **B1205859**

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Introduction

4-(Aminomethyl)piperidine is a highly versatile bifunctional molecule that has emerged as a crucial building block in medicinal chemistry and drug discovery.^[1] Its unique structure, featuring a piperidine ring with a primary aminomethyl group at the 4-position, offers a valuable scaffold for the synthesis of a diverse array of biologically active compounds.^[1] The piperidine moiety provides a three-dimensional framework that can effectively orient substituents to interact with biological targets, while the aminomethyl group serves as a key handle for introducing various functionalities through well-established chemical transformations.^{[1][2]} This combination of features makes it an ideal starting material for the development of novel therapeutics.^[1]

This technical guide provides an in-depth overview of **4-(aminomethyl)piperidine**, including its synthesis, physicochemical properties, and key applications in drug development. Detailed experimental protocols and quantitative data are presented to support researchers and scientists in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **4-(aminomethyl)piperidine** and its commonly used N-Boc protected form is essential for its effective application in synthesis.

Table 1: Physicochemical Properties of **4-(Aminomethyl)piperidine**

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₄ N ₂	[3][4]
Molecular Weight	114.19 g/mol	[3][4]
CAS Number	7144-05-0	[3][4]
Appearance	White or colorless to almost white or almost colorless powder or lump	[4]
Melting Point	24-25 °C	[4][5]
Boiling Point	200 °C (lit.)	[5]
Density	0.952 g/mL	[4]
Refractive Index (n _{20/D})	1.489 - 1.491	[4]
IUPAC Name	piperidin-4-ylmethanamine	[3]

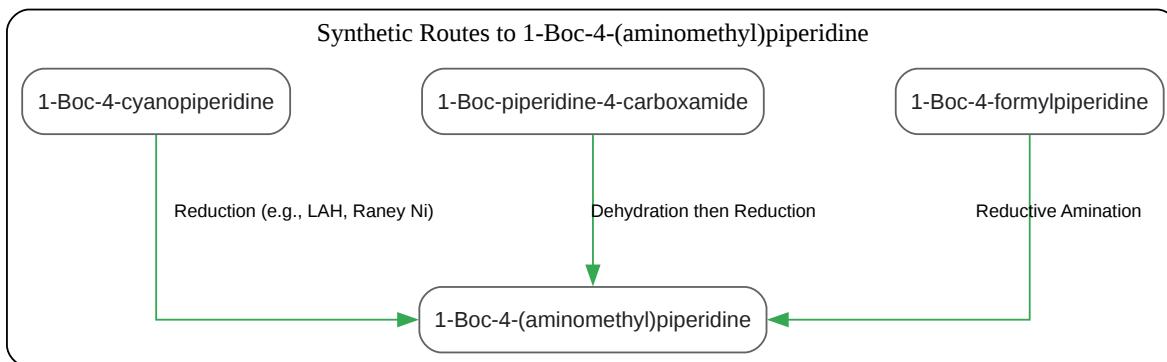
Table 2: Physicochemical Properties of **1-Boc-4-(aminomethyl)piperidine**

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[6]
Molecular Weight	214.30 g/mol	[6]
CAS Number	144222-22-0	[6]
Appearance	Colorless to yellow liquid or low melting solid	[6]
Boiling Point	237-238 °C (lit.)	[6]
Density	1.013 g/mL at 25 °C (lit.)	[6]
Refractive Index (n ₂₀ /D)	1.473 (lit.)	
Synonyms	1,1-Dimethylethyl 4-(aminomethyl)-1-piperidinecarboxylate, N-(tert-Butoxycarbonyl)-4-aminomethylpiperidine	

Synthesis of 1-Boc-4-(aminomethyl)piperidine

The N-Boc protected form of **4-(aminomethyl)piperidine** is a key intermediate that allows for selective functionalization. Several synthetic routes are commonly employed for its preparation.

[1]



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Synthetic pathways to 1-Boc-4-(aminomethyl)piperidine.

Experimental Protocols

Protocol 1: Reduction of 1-Boc-4-cyanopiperidine[1]

- Materials: 1-Boc-4-cyanopiperidine, Lithium aluminum hydride (LAH) or Raney Nickel, appropriate solvent (e.g., anhydrous diethyl ether or ethanol), drying agent (e.g., anhydrous sodium sulfate), equipment for reflux and filtration.
- Procedure (using LAH):
 - To a stirred suspension of LAH in anhydrous diethyl ether at 0 °C, add a solution of 1-Boc-4-cyanopiperidine in anhydrous diethyl ether dropwise.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the appropriate time (monitor by TLC or LC-MS).
 - Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
 - Filter the resulting precipitate and wash thoroughly with diethyl ether.

- Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **1-Boc-4-(aminomethyl)piperidine**.

Protocol 2: Two-Step Synthesis from 1-Boc-piperidine-4-carboxamide[1]

- Step 1: Dehydration to 1-Boc-4-cyanopiperidine
 - Prepare a solution of 1-Boc-piperidine-4-carboxamide and triethylamine in ethyl acetate at room temperature.[1]
 - Add phosphorus oxychloride portion-wise over a few minutes.[1]
 - Stir the resulting solution at room temperature for 1 hour.[1]
 - Quench the reaction with a saturated aqueous solution of sodium carbonate and extract with dichloromethane.[1]
 - Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum to afford crude 1-Boc-4-cyanopiperidine.[1]
- Step 2: Reduction to 1-Boc-4-(aminomethyl)piperidine
 - The crude 1-Boc-4-cyanopiperidine can be reduced using the methods described in Protocol 1.[1]

Protocol 3: Reductive Amination of 1-Boc-4-formylpiperidine[1]

- Materials: 1-Boc-4-formylpiperidine, an amine source (e.g., ammonia or an ammonium salt), a reducing agent (e.g., sodium triacetoxyborohydride - STAB), a suitable solvent (e.g., 1,2-dichloroethane - DCE).
- Procedure:
 - Dissolve 1-Boc-4-formylpiperidine and the amine source in the chosen solvent.[1]
 - Add the reducing agent (e.g., STAB) portion-wise to the mixture.[1]

- Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary.[1]
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
- Extract the aqueous layer with dichloromethane or ethyl acetate.[1]
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
- Purify the crude product by column chromatography to yield 1-Boc-4-(aminomethyl)piperidine.[1]

Key Reactions and Applications in Drug Discovery

4-(Aminomethyl)piperidine is a cornerstone in the synthesis of a multitude of pharmaceutically active compounds. Its bifunctional nature allows for its incorporation as a linker or as a core scaffold element.

Amide Bond Formation

A primary application of **4-(aminomethyl)piperidine** is in the formation of amide bonds with carboxylic acids, a reaction central to the synthesis of many drug candidates.

Protocol 4: General Procedure for Amide Coupling using HATU[2]

- Materials: 1-Boc-4-(aminomethyl)piperidine, a suitable carboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a non-nucleophilic base like diisopropylethylamine (DIPEA), and an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
- Procedure:
 - In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in the anhydrous solvent.[2]

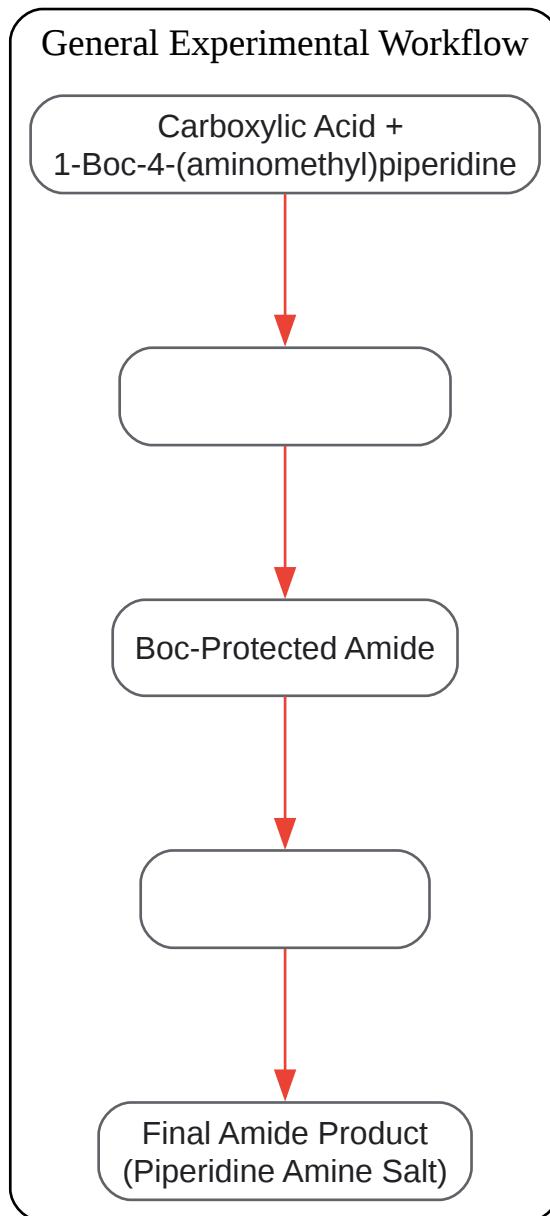
- Add the non-nucleophilic base (2.0 eq) to the reaction mixture.[2]
- Add 1-Boc-4-(aminomethyl)piperidine (1.0 eq) to the mixture.[2]
- Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.[2]
- Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.[2]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
- Purify the crude product by flash column chromatography to yield the desired amide. A typical yield for this type of reaction is in the range of 70-90%. [2]

Boc Deprotection

The removal of the Boc protecting group is a critical step to liberate the piperidine nitrogen for further functionalization or to yield the final active compound.

Protocol 5: General Procedure for Boc Deprotection[7]

- Materials: Boc-protected piperidine derivative, a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and a suitable solvent like dichloromethane (DCM).
- Procedure:
 - Dissolve the Boc-protected compound in the chosen solvent.[7]
 - Add an excess of the strong acid (e.g., 20-50% v/v TFA in DCM or 4M HCl in dioxane).[7]
 - Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[2][7]
 - Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt can often be used in the next step without further purification.[2][7]



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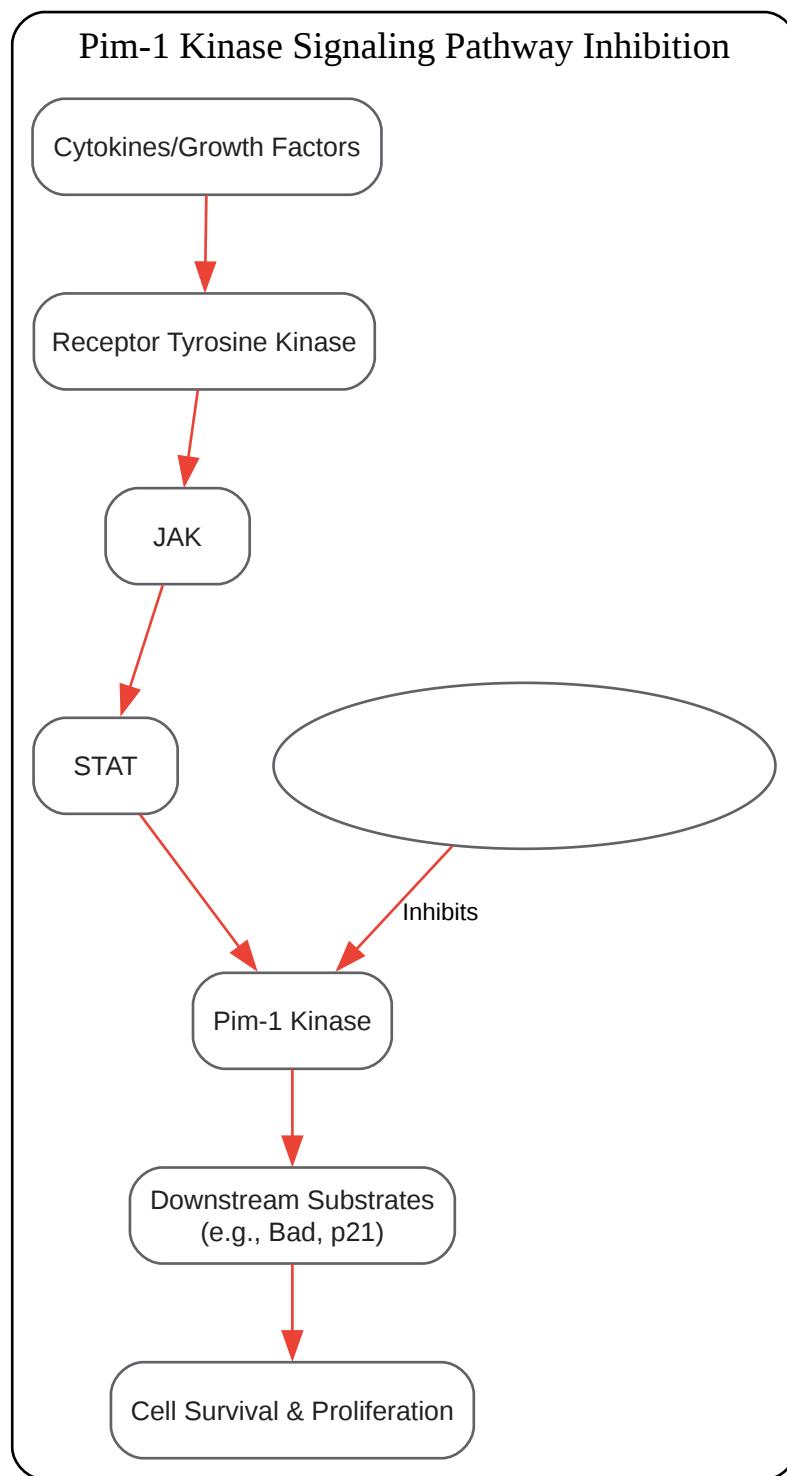
A typical workflow for amide synthesis and deprotection.

Applications in Specific Therapeutic Areas

The **4-(aminomethyl)piperidine** scaffold is prevalent in a range of therapeutic agents targeting various diseases.

Kinase Inhibitors

The piperidine moiety is a common feature in many kinase inhibitors, where it can contribute to binding affinity and selectivity, as well as improve pharmacokinetic properties. For instance, derivatives of **4-(aminomethyl)piperidine** are utilized in the synthesis of potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in various cancers.[8]



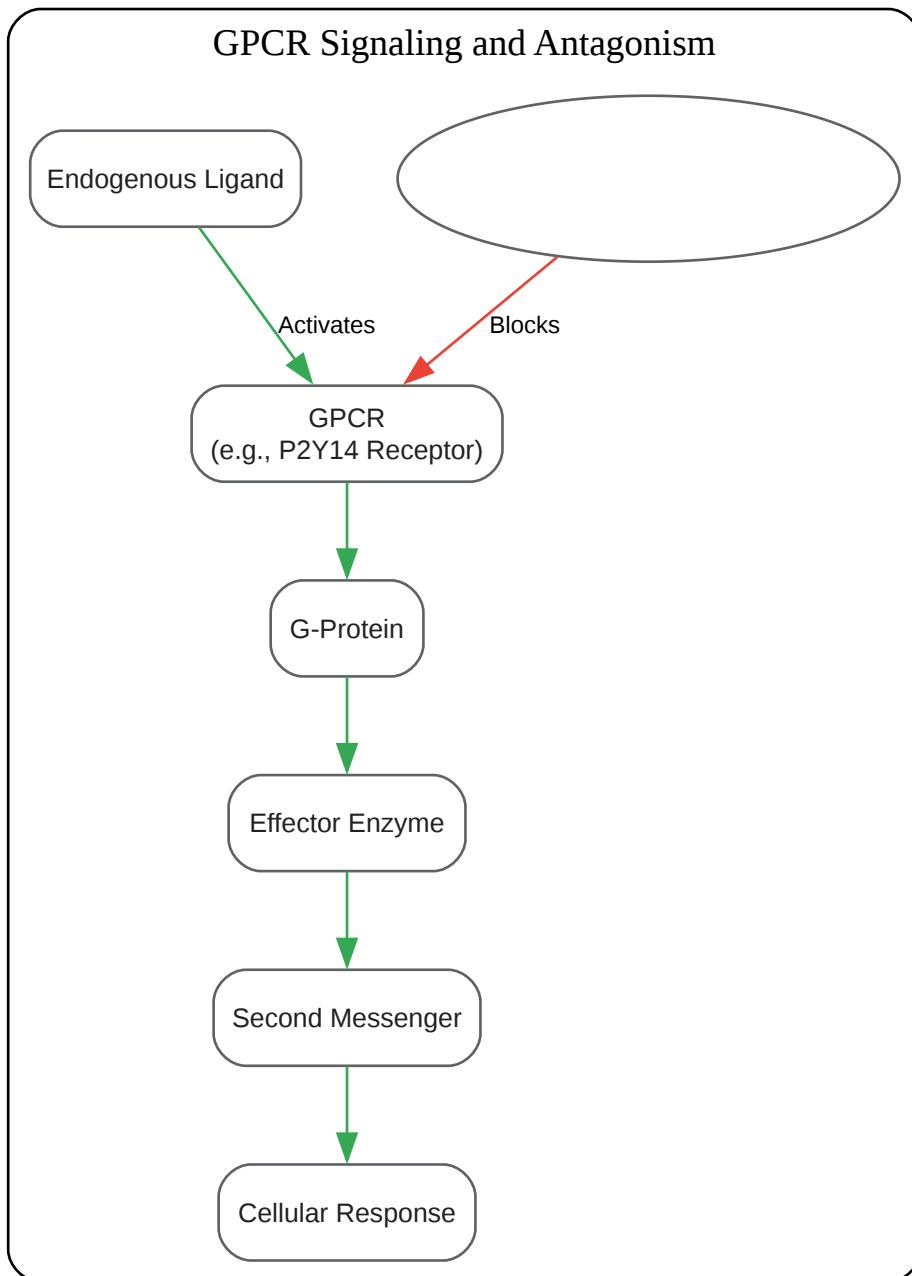
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Simplified Pim-1 signaling pathway and point of inhibition.

Similarly, this scaffold has been instrumental in the development of inhibitors for Protein Kinase B (Akt), another key enzyme in cell signaling pathways that is frequently deregulated in cancer. [9]

G-Protein Coupled Receptor (GPCR) Antagonists

The piperidine ring is a well-established pharmacophore in ligands targeting G-protein coupled receptors (GPCRs). [10] Compounds incorporating the **4-(aminomethyl)piperidine** structure have been developed as antagonists for various GPCRs, including the P2Y14 receptor, a promising target for treating inflammation and pain. [11]



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General GPCR signaling cascade and antagonist action.

Conclusion

4-(Aminomethyl)piperidine and its derivatives are undeniably valuable and versatile building blocks in modern drug discovery and development. The synthetic accessibility and the ability to readily introduce diverse functionalities make this scaffold a powerful tool for medicinal

chemists. The successful incorporation of this moiety into a wide range of clinically relevant molecules underscores its importance. This guide provides a solid foundation of its properties, synthesis, and applications, aiming to facilitate its continued use in the quest for novel and effective therapeutics.

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